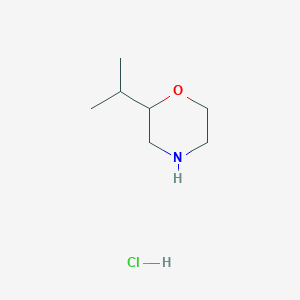

2-Isopropylmorpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propan-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRUEPOMQGBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-91-5 | |

| Record name | Morpholine, 2-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropylmorpholine Hydrochloride

Introduction

Morpholine and its derivatives are foundational scaffolds in medicinal chemistry and drug development, prized for their favorable physicochemical properties which often impart improved pharmacokinetic profiles to bioactive molecules.[1] The introduction of an isopropyl group at the 2-position of the morpholine ring creates a chiral center and adds lipophilicity, which can significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive, in-depth technical protocol for the synthesis of 2-isopropylmorpholine hydrochloride, tailored for researchers, scientists, and professionals in the field of drug development. The presented synthesis is a multi-step process commencing from the readily available amino acid, L-valine, and employs established, reliable chemical transformations.

Strategic Approach to the Synthesis

The synthesis of this compound is strategically designed in two main stages:

-

Formation of the 2-Isopropylmorpholine Base: This stage focuses on constructing the core morpholine ring with the desired isopropyl substituent at the 2-position. The chosen pathway begins with the reduction of L-valine to the corresponding chiral amino alcohol, (S)-1-amino-3-methyl-2-butanol. This intermediate is then cyclized to form the morpholine ring.

-

Conversion to the Hydrochloride Salt: The synthesized 2-isopropylmorpholine base is then converted to its hydrochloride salt to enhance its stability, crystallinity, and aqueous solubility, which are desirable properties for pharmaceutical applications.

This approach is rooted in well-established synthetic methodologies for morpholine derivatives, ensuring a high degree of confidence in its practical application.[2][3]

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below. The initial reduction of the carboxylic acid functionality of L-valine to a primary alcohol is a standard transformation. The subsequent cyclization to form the morpholine ring is proposed to proceed via a double N-alkylation reaction with a suitable two-carbon electrophile, followed by an intramolecular cyclization.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of (S)-1-Amino-3-methyl-2-butanol from L-Valine

Causality: The synthesis begins with the reduction of the carboxylic acid of L-valine to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.

Step-by-Step Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add L-valine (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (same volume as the mass of LiAlH4 used), followed by 15% aqueous sodium hydroxide (same volume as water), and finally water again (3 times the initial volume of water).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-amino-3-methyl-2-butanol as a viscous oil. The product is often used in the next step without further purification.

Part 2: Synthesis of 2-Isopropylmorpholine

Causality: The formation of the morpholine ring is achieved by reacting the amino alcohol with a reagent that can provide the remaining two carbons and the oxygen atom of the ring. A two-step process involving an initial N-alkylation followed by an intramolecular cyclization is a reliable method. The Mitsunobu reaction provides a mild and efficient way to achieve the final ring closure.

Step-by-Step Protocol:

-

Dissolve (S)-1-amino-3-methyl-2-butanol (1.0 eq.) in dimethylformamide (DMF). Add potassium carbonate (2.5 eq.) and 2-(2-chloroethoxy)ethanol (1.1 eq.).

-

Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate N-(2-(2-hydroxyethoxy)ethyl)-1-amino-3-methyl-2-butanol is purified by column chromatography.

-

Dissolve the purified intermediate (1.0 eq.) and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-isopropylmorpholine as a colorless oil.

Part 3: Synthesis of this compound

Causality: The conversion of the free base to its hydrochloride salt is an acid-base reaction. Using gaseous hydrogen chloride in a suitable organic solvent like isopropanol allows for the direct precipitation of the salt in high purity.[4]

Step-by-Step Protocol:

-

Dissolve the purified 2-isopropylmorpholine (1.0 eq.) in anhydrous isopropanol.

-

Bubble anhydrous hydrogen chloride gas through the solution while stirring. A white precipitate will form.

-

Continue bubbling HCl until the solution is saturated and no further precipitation is observed.

-

Filter the white solid, wash with a small amount of cold isopropanol, and then with diethyl ether.

-

Dry the resulting white crystalline solid under vacuum to yield this compound.

Data Summary and Characterization

| Parameter | (S)-1-Amino-3-methyl-2-butanol | 2-Isopropylmorpholine | This compound |

| Molecular Formula | C5H13NO | C7H15NO | C7H16ClNO |

| Molecular Weight | 103.16 g/mol | 129.21 g/mol | 165.66 g/mol |

| Appearance | Viscous oil | Colorless oil | White crystalline solid |

| Expected Yield | >90% | 60-70% (over two steps) | >95% |

| Purification | - | Column Chromatography | Recrystallization/Washing |

Characterization:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), as well as multiplets for the morpholine ring protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the seven carbon atoms of the molecule.

-

IR Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretch of the ammonium salt, and C-O-C stretching vibrations around 1100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (m/z = 129.21).

Safety and Handling

-

Lithium aluminum hydride (LiAlH4): Highly reactive and pyrophoric. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.

-

Diisopropyl azodicarboxylate (DIAD): A potential explosive and should be handled with care. Avoid heating and friction.

-

Hydrogen Chloride (gas): Corrosive and toxic. Work in a well-ventilated fume hood and use appropriate respiratory protection.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide outlines a robust and scientifically sound protocol for the synthesis of this compound. By leveraging established chemical transformations and providing detailed procedural steps, this document serves as a valuable resource for researchers in drug discovery and development. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.

References

-

Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1253-1255. [Link]

-

PrepChem. (n.d.). Synthesis of 4-isopropyl-2-(7-indenyloxymethyl)morpholine. Retrieved from [Link]

-

DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

- Google Patents. (2010). Process for the purification of amorolfine hydrochloride.

-

Singh, G. S., & D'hooghe, M. (2014). Synthesis and biological activity of morpholine derivatives. ResearchGate. [Link]

-

Tsakos, M., et al. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (2010). Process for the purification of amorolfine hydrochloride.

-

ResearchGate. (n.d.). Purification of organic hydrochloride salt? Retrieved from [Link]

-

AWS. (2015). SAFETY DATA SHEET. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Isopropylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Isopropylmorpholine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development.[1][2][3] Given the limited specific literature on this particular salt, this document outlines a systematic approach for its complete characterization, grounded in established principles of pharmaceutical sciences. It details the causality behind experimental choices and provides robust, step-by-step protocols for determining key parameters such as solubility, pKa, partition coefficient (LogP), melting point, and stability. This whitepaper is designed to serve as a practical manual for scientists, enabling a thorough and accurate evaluation of this compound to support drug discovery and development initiatives.

Introduction and Molecular Profile

Morpholine and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core structure of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][4] The morpholine ring is valued for its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] this compound is a specific derivative belonging to this versatile class of compounds.[5] As a hydrochloride salt, it is expected to exhibit improved solubility and handling properties compared to its free base form, making its characterization critical for formulation and development.

This guide establishes a framework for the systematic physicochemical analysis of this compound.

Molecular Structure:

-

IUPAC Name: 2-propan-2-ylmorpholine;hydrochloride[6]

-

Molecular Formula: C7H16ClNO[8]

-

Molecular Weight: 165.66 g/mol [8]

| Identifier | Value | Source |

| IUPAC Name | 2-propan-2-ylmorpholine;hydrochloride | Fluorochem[6] |

| CAS Number | 1432678-91-5 | ChemicalBook, BLD Pharm[7][8] |

| Molecular Formula | C7H16ClNO | BLD Pharm[8] |

| Molecular Weight | 165.66 g/mol | BLD Pharm[8] |

| Canonical SMILES | CC(C)C1CNCCO1.Cl | Fluorochem[6] |

Physicochemical Characterization Workflow

A logical and phased approach is essential for characterizing a new chemical entity. The following workflow ensures that foundational data informs subsequent, more complex experiments.

Caption: Workflow for Physicochemical Characterization.

Foundational Properties and Experimental Protocols

Identity and Purity

Rationale: Before any other property is measured, it is imperative to confirm the chemical identity and purity of the substance. Impurities can significantly alter experimental results for properties like melting point and solubility.

Experimental Protocol: HPLC-UV and LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

-

HPLC Conditions (General Method):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm (as morpholines lack a strong chromophore).

-

Mass Spectrometer (MS): Use an ESI source in positive ion mode to confirm the mass of the parent ion (C7H15NO), which should be m/z 129.2.

-

-

Analysis: Purity is determined by the area percentage of the main peak in the UV chromatogram. The MS spectrum confirms the molecular weight of the free base.

Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point

-

Apparatus: Use a standard melting point apparatus (e.g., Büchi or Stuart Scientific).

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For comparison, the melting point of unsubstituted Morpholine Hydrochloride is reported as 179-181 °C.[9]

Dissociation Constant (pKa)

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at different pH values. The secondary amine in the morpholine ring is basic.[4][5] Its pKa will determine the pH range over which the compound exists as the charged hydrochloride salt versus the neutral free base, which profoundly impacts solubility, absorption, and distribution.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 50 mL of degassed, deionized water.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH meter to monitor the pH.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). The inflection point of the curve represents the equivalence point.

Key Pharmaceutical Properties

Solubility Profile

Rationale: Aqueous solubility is a cornerstone of drug development, influencing dissolution rate and bioavailability. For an ionizable compound like this compound, solubility is highly pH-dependent.

Experimental Protocol: pH-Solubility Profile

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Add an excess amount of the compound to vials containing each buffer.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solids.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Presentation: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

| Parameter | Description | Expected Trend for a Basic Compound |

| Kinetic Solubility | Measured after a short incubation time. | Higher solubility at lower pH due to protonation. |

| Thermodynamic Solubility | Measured at equilibrium (long incubation). | Higher solubility at lower pH; may show a plateau below the pKa. |

Partition and Distribution Coefficient (LogP & LogD)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (LogD) measures lipophilicity at a specific pH, accounting for all ionic species. These parameters are crucial for predicting membrane permeability and absorption.

Experimental Protocol: Shake-Flask Method (OECD 107)

-

System Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer) with n-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Mix equal volumes of the octanol and the aqueous sample solution in a flask.

-

Equilibration: Shake the flask for a set period (e.g., 1-2 hours) at a constant temperature.

-

Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase and measure the compound's concentration using HPLC-UV.

-

Calculation:

-

LogD: LogD = log10([Compound]octanol / [Compound]aqueous)

-

The concentration in octanol is found by difference from the initial aqueous concentration.

-

To determine LogP , this experiment must be performed at a pH where the compound is fully in its neutral (free base) form (i.e., at least 2 pH units above its pKa).

-

Stability Assessment

Rationale: Understanding a compound's chemical stability is mandatory for determining its shelf-life and identifying potential degradation products. Forced degradation studies are used to predict the degradation pathways. The morpholine ring itself can be susceptible to oxidation at the nitrogen atom.[10]

Caption: Forced Degradation Workflow.

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acidic: Add 1 M HCl and heat at 80 °C for 24 hours.

-

Basic: Add 1 M NaOH and heat at 80 °C for 24 hours.

-

Oxidative: Add 3% H2O2 and store at room temperature for 24 hours.

-

Thermal: Heat the stock solution at 80 °C for 24 hours.

-

Photolytic: Expose the solution to UV/Visible light (ICH Q1B conditions).

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method.

-

Evaluation: Compare the chromatograms of stressed samples to a control. Calculate the percentage degradation and use MS data to identify the mass of any new peaks (degradants).

Conclusion

The physicochemical properties of this compound are foundational to its potential development as a therapeutic agent. This guide provides the necessary framework and detailed protocols for a comprehensive characterization. By systematically determining its identity, purity, melting point, pKa, pH-solubility profile, lipophilicity, and degradation pathways, researchers can build a robust data package. This information is essential for making informed decisions in lead optimization, formulation development, and preclinical evaluation, ultimately enabling the progression of promising morpholine-based candidates.

References

-

Asija, S., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Morpholine. Available at: [Link]

-

International Journal of Pharmaceutical and Research in Medical Sciences. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.com. Available at: [Link]

-

Al-Trawneh, S. A., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(21), 7248. Available at: [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijprems.com [ijprems.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. cas 89855-02-7|| where to buy 2-isopropylmorpholine [chemenu.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 1432678-91-5 [chemicalbook.com]

- 8. 1432678-91-5|this compound|BLD Pharm [bldpharm.com]

- 9. Morpholine Hydrochloride | 10024-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]

2-Isopropylmorpholine hydrochloride CAS number

An In-Depth Technical Guide to 2-Isopropylmorpholine Hydrochloride (CAS No: 1432678-91-5)

Introduction

The morpholine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its capacity to impart favorable physicochemical, metabolic, and pharmacokinetic properties to bioactive molecules.[1] This versatile N,O-heterocycle is a feature of numerous approved drugs, from the antibiotic Linezolid to the anticancer agent Gefitinib. Within this important class of compounds, 2-substituted morpholines present a unique synthetic challenge and a significant opportunity for structural diversification. The stereocenter at the C2 position, adjacent to the ring oxygen, can profoundly influence molecular conformation and biological activity.

This technical guide provides an in-depth exploration of this compound, a key chemical building block for researchers, scientists, and drug development professionals.[2] We will delve into its fundamental properties, synthesis strategies, robust analytical characterization methods, applications in drug discovery, and essential safety protocols. As a Senior Application Scientist, the aim of this document is to move beyond simple data reporting and provide a narrative grounded in mechanistic understanding and field-proven insights, enabling researchers to confidently utilize this valuable reagent in their synthetic endeavors.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical workflow. This compound is a specific, well-characterized chemical entity. Its key identifiers and properties are summarized below, providing the necessary data for procurement, documentation, and experimental planning.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1432678-91-5 | [3][4] |

| Molecular Formula | C₇H₁₆ClNO | [3][4] |

| Molecular Weight | 165.66 g/mol | [3][4] |

| MDL Number | MFCD24369144 | [3] |

| SMILES Code | CC(C1CNCCO1)C.[H]Cl | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Section 2: Synthesis Strategies and Methodologies

The synthesis of 2-substituted morpholines, particularly with stereocontrol, is a non-trivial task that has attracted considerable research interest. The challenge lies in efficiently forming the stereocenter adjacent to the electron-rich oxygen atom within the heterocyclic ring.[5][6] Below, we detail two authoritative and robust strategies for the synthesis of the 2-isopropylmorpholine core, followed by its conversion to the stable hydrochloride salt.

Protocol 2.1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This state-of-the-art approach leverages a transition-metal-catalyzed asymmetric hydrogenation to set the crucial stereocenter with high enantioselectivity.[5][6][7] The choice of a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP) is critical; this specific geometry creates a chiral environment that effectively differentiates the two faces of the prochiral double bond in the dehydromorpholine substrate, leading to excellent enantiomeric excess (ee).[5][6]

-

Substrate Preparation: Synthesize the N-protected 2-isopropyl-dehydromorpholine precursor. This can be achieved through various established routes, often involving the condensation of an appropriate amino alcohol with an α,β-unsaturated carbonyl compound.

-

Reaction Setup: To a high-pressure reactor, add the N-protected 2-isopropyl-dehydromorpholine substrate (1.0 eq).

-

Catalyst Loading: Under an inert atmosphere (e.g., argon or nitrogen), add the bisphosphine-rhodium catalyst complex (typically 0.5-2 mol%).

-

Solvent Addition: Add a degassed, anhydrous solvent such as methanol or dichloromethane.

-

Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm H₂).

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for 12-24 hours. The causality here is that sufficient time and pressure are needed to ensure complete conversion of the sterically hindered and electron-rich substrate.[5]

-

Workup and Deprotection: After carefully venting the hydrogen, concentrate the reaction mixture. The N-protecting group (e.g., Boc or Cbz) is then removed under standard acidic or hydrogenolysis conditions to yield the 2-isopropylmorpholine free base.

-

Purity Assessment: Analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 1432678-91-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1432678-91-5 [chemicalbook.com]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Spectroscopic data of 2-Isopropylmorpholine hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Isopropylmorpholine Hydrochloride

Introduction

This compound is a heterocyclic organic compound with significant utility as a building block in organic synthesis and as an intermediate in the development of active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, comprising a morpholine ring substituted with an isopropyl group at the 2-position and salified with hydrochloric acid, necessitates rigorous characterization to ensure identity, purity, and quality. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of this molecule.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying scientific rationale for the experimental choices and interpretation of the spectral features.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical behavior. The molecule consists of a saturated six-membered morpholine ring which typically adopts a stable chair conformation. The isopropyl group is situated on the carbon adjacent to the oxygen atom, and the nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry of the molecule. The protonation of the morpholine nitrogen significantly influences the chemical shifts of adjacent protons and carbons, causing them to shift downfield.[3][4]

Experimental Protocol: Sample Preparation for NMR Analysis

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) to the vial. D₂O is often preferred for hydrochloride salts due to its high polarity and ability to exchange with the N-H proton.[5]

-

Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-precision 5 mm NMR tube.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet for analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The chair conformation of the morpholine ring leads to distinct axial and equatorial proton environments, though rapid ring inversion at room temperature may lead to averaged signals.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Isopropyl CH₃ | ~1.2 - 1.4 | Doublet (d) | 6H | Upfield aliphatic protons, split by the isopropyl methine (CH). |

| Isopropyl CH | ~3.0 - 3.3 | Multiplet (m) | 1H | Methine proton, shifted downfield due to proximity to the morpholine ring. |

| Morpholine H-2 | ~3.4 - 3.6 | Multiplet (m) | 1H | Proton on the carbon bearing the isopropyl group, deshielded by the adjacent oxygen. |

| Morpholine H-3, H-5 | ~3.2 - 3.8 | Multiplet (m) | 4H | Protons adjacent to the positively charged nitrogen atom, significantly deshielded. |

| Morpholine H-6 | ~4.0 - 4.3 | Multiplet (m) | 2H | Protons adjacent to the electronegative oxygen atom, appearing at the lowest field in the ring system. |

| N-H₂⁺ | ~8.0 - 9.5 (variable) | Broad Singlet (br s) | 2H | Acidic protons on the nitrogen. Signal may be broad and its position is concentration-dependent. In D₂O, this signal will exchange and disappear. |

Expert Interpretation: The spectrum is characterized by distinct regions. The upfield region contains the signals for the isopropyl group's methyl protons. The complex multiplets in the mid-field region (~3.2-4.3 ppm) correspond to the morpholine ring protons. The protons at C-6, being adjacent to oxygen, are the most deshielded within the ring's CH₂ groups.[6] The protons at C-3 and C-5 are strongly influenced by the protonated nitrogen, leading to a significant downfield shift compared to a neutral morpholine.[3]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Isopropyl CH₃ | ~18 - 22 | Shielded aliphatic carbons in the upfield region. |

| Isopropyl CH | ~28 - 32 | Aliphatic methine carbon. |

| Morpholine C-3, C-5 | ~45 - 50 | Carbons adjacent to the protonated nitrogen atom.[5] |

| Morpholine C-6 | ~65 - 70 | Carbon adjacent to the electronegative oxygen atom, significantly deshielded.[6] |

| Morpholine C-2 | ~70 - 75 | Carbon bearing the isopropyl group, deshielded by both the substituent and the adjacent oxygen atom. |

Expert Interpretation: The chemical shifts in the ¹³C NMR spectrum directly correlate with the electronic environment of each carbon. The aliphatic carbons of the isopropyl group are found furthest upfield. The morpholine ring carbons exhibit a clear trend: the carbons adjacent to the oxygen (C-2, C-6) are the most deshielded and appear furthest downfield, while the carbons adjacent to the nitrogen (C-3, C-5) appear at an intermediate shift.[5][6]

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

IR Spectral Data & Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2700 - 3300 | N-H Stretch (broad) | Secondary Amine Salt (R₂NH₂⁺) |

| ~2850 - 3000 | C-H Stretch | Alkane (Isopropyl & Morpholine CH, CH₂, CH₃) |

| ~1450 - 1470 | C-H Bend | Alkane |

| ~1080 - 1150 | C-O-C Stretch (strong) | Ether |

| ~1000 - 1250 | C-N Stretch | Aliphatic Amine |

Expert Interpretation: The most telling feature in the IR spectrum is the very broad and strong absorption band in the 2700-3300 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an amine hydrochloride salt.[7] This often overlaps with the sharp C-H stretching bands of the aliphatic parts of the molecule around 2850-3000 cm⁻¹.[8] A strong, prominent peak between 1080-1150 cm⁻¹ is indicative of the C-O-C ether linkage within the morpholine ring, a key confirmatory band.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Structure

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering further structural proof through fragmentation patterns.[10] Electrospray Ionization (ESI) in positive ion mode is the ideal technique for analyzing a pre-charged species like a hydrochloride salt.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of acid like formic acid to promote ionization.[11]

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC or UPLC system for chromatographic separation, which ensures sample purity before it enters the mass spectrometer.[12]

-

Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates, ions are released and enter the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

MS Data & Fragmentation Analysis

In positive mode ESI-MS, the molecule will be detected as its protonated free base, [M+H]⁺. The molecular formula of the free base is C₇H₁₅NO, with a monoisotopic mass of 129.1154 u.

-

Molecular Ion Peak: An intense signal is expected at m/z ≈ 130.1232 , corresponding to the [C₇H₁₅NO + H]⁺ ion.

Fragmentation Pathway: The molecular ion can undergo fragmentation upon collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pattern provides a fingerprint that helps confirm the structure.

| m/z (Predicted) | Proposed Fragment | Loss |

| 112 | [M+H - H₂O]⁺ | Loss of water |

| 88 | [M+H - C₃H₆]⁺ | Loss of propene (from isopropyl group) |

| 86 | [C₄H₈NO]⁺ | Ring opening followed by loss of isopropyl radical |

| 70 | [C₄H₈N]⁺ | Fragment from ring cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Expert Interpretation: The primary fragmentation pathways for morpholine derivatives often involve ring opening or cleavage of substituents.[13][14] A common fragmentation for 2-Isopropylmorpholine would be the loss of propene (42 u) via a McLafferty-type rearrangement or the loss of the entire isopropyl group (43 u). The presence of a fragment at m/z 88 would be strong evidence for the loss of the C₃H₆ moiety. The isopropyl cation itself at m/z 43 is also a likely and diagnostically useful fragment.

Caption: A plausible fragmentation pathway for 2-Isopropylmorpholine.

Conclusion

The collective application of NMR, IR, and MS provides a synergistic and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of key functional groups, particularly the amine salt and ether linkages. Finally, mass spectrometry validates the molecular weight and offers additional structural confirmation through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity and quality of this important chemical intermediate for its intended applications in research and development.

References

-

Refat, M. S., El-Zayat, L. A., & Yeşilel, O. Z. (2010). Spectroscopic characterization of charge-transfer complexes of morpholine with chloranilic and picric acids in organic media: crystal structure of bis(morpholinium 2,4,6-trinitrocyclohexanolate). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 745–752. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Available at: [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Available at: [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available at: [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Online Material. Available at: [Link]

-

Defense Technical Information Center. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Chloropropyl)morpholine hydrochloride. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). Available at: [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Available at: [Link]

-

SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available at: [Link]

-

Jagerdeo, E., & Schaff, J. E. (2018). UPLC-Orbitrap® Screening for over 35 Drugs of Abuse and Metabolites in Biological Fluids in Under 10 min. Methods in Molecular Biology, 1810, 75–87. Available at: [Link]

-

NIST. (n.d.). N-methyl morpholine hydrochloride. In NIST Chemistry WebBook. Available at: [Link]

-

Giorgetti, A., & Iannone, M. (2026). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 2994, 131–144. Available at: [Link]

-

ResearchGate. (n.d.). The 13 C-NMR spectrum of compound[1]. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are generated. Available at: [Link]

-

Strege, M. A., & Cohen, S. A. (1997). Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery. Analytical Chemistry, 69(13), 2460–2466. Available at: [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral monohydrated morpholine. Available at: [Link]

-

SpectraBase. (n.d.). 2-Isopropyl-2-phenylacetylmorpholinamide. Available at: [Link]

-

Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Available at: [Link]

-

SpectraBase. (n.d.). 2-PHENYL-MORPHOLINE-HYDROCHLORIDE. Available at: [Link]

-

NIST. (n.d.). Isopropyl Alcohol. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Benzylisoquinoline alkaloid analysis using high‐resolution Orbitrap LC‐MS n | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum (400 MHz, CDCl 3 ) of poly[(2-isopropyl-2-oxazoline). Available at: [Link]

-

SpectraBase. (n.d.). 2-Isopropylmalic acid. Available at: [Link]

-

ResearchGate. (2025). 35Cl NQR Spectra and Nonequivalence of Trichloromethyl Chlorine Atoms in Chloral Ammonia Derivatives. Available at: [Link]

Sources

- 1. This compound | 1432678-91-5 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Isopropyl Alcohol [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. UPLC-Orbitrap® Screening for over 35 Drugs of Abuse and Metabolites in Biological Fluids in Under 10 min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-Isopropylmorpholine Hydrochloride in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-isopropylmorpholine hydrochloride in various organic solvents. In the absence of extensive published data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable solubility profiles.

Section 1: Introduction and a Primer on the Physicochemical Landscape

This compound is a substituted morpholine derivative. As a hydrochloride salt of a secondary amine, its solubility is governed by the interplay of its ionic nature and the organic scaffold. Understanding the molecule's inherent properties is the first step in predicting and interpreting its solubility behavior.

The morpholine ring, with its ether and amine functionalities, imparts a degree of polarity and the potential for hydrogen bonding. The isopropyl group, however, introduces lipophilicity. As a hydrochloride salt, the molecule in its solid state possesses a significant crystal lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.[1] The protonated amine group makes the molecule more polar than its free base counterpart, generally favoring solubility in more polar solvents.

Core Physicochemical Considerations:

-

Ionic Character: The hydrochloride salt form introduces strong ionic interactions.

-

Hydrogen Bonding: The protonated amine is a hydrogen bond donor, and the morpholine oxygen is a hydrogen bond acceptor.

-

Lipophilicity: The isopropyl group contributes to the molecule's nonpolar character.

-

Crystal Lattice Energy: The energy holding the solid salt together must be overcome by the solvation energy for dissolution to occur.[2]

Section 2: The Theoretical Bedrock of Solubility

The solubility of a salt in an organic solvent is a complex thermodynamic process. The overarching principle is that "like dissolves like," but a more nuanced understanding involves considering the thermodynamics of dissolution and the specific intermolecular forces at play.

A Thermodynamic Perspective

The dissolution of a solid in a liquid is governed by the change in Gibbs free energy (ΔG):

ΔG = ΔH_solution - TΔS_solution

Where:

-

ΔH_solution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.

-

T is the absolute temperature.

-

ΔS_solution is the entropy of solution, which is the change in disorder of the system.

For dissolution to be spontaneous (and for solubility to be significant), ΔG must be negative. This can be achieved through an exothermic process (negative ΔH_solution), a significant increase in entropy (positive ΔS_solution), or a combination of both.

The Role of the Solvent: A Deeper Dive

The choice of solvent is paramount in determining the solubility of this compound. Key solvent properties to consider include:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally better at stabilizing the separated ions of the salt, thus favoring dissolution.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the morpholine ring and the hydrochloride ion. Protic solvents (e.g., alcohols) can donate hydrogen bonds to the chloride ion and accept hydrogen bonds from the protonated amine. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Data compiled from various sources.[1]

Section 3: Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available solubility data for this compound, a robust experimental approach is necessary. The following protocols are designed to be self-validating and adhere to principles of Good Laboratory Practice (GLP).[6][7]

Prerequisite: Good Laboratory Practices (GLP) in Solubility Measurements

Adherence to GLP is crucial for generating reliable and reproducible solubility data.[7] Key considerations include:

-

Temperature Control: Solubility is highly temperature-dependent. All experiments should be conducted in a temperature-controlled environment (e.g., a shaker incubator or water bath).

-

Purity of Materials: The purity of both the this compound and the organic solvents should be known and documented.

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This should be determined experimentally by taking measurements at different time points until the concentration plateaus.[8]

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD) to ensure that no phase transformation (e.g., to a different polymorph or the free base) has occurred during the experiment.[2]

-

Accurate Concentration Measurement: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is essential for accurately determining the concentration of the dissolved solute.[9][10]

Experimental Workflow: A Visual Overview

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 8. â©1236⪠Solubility Measurements [doi.usp.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Chiral C2-Substituted Morpholines: A Technical Guide to Asymmetric Organocatalysis

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the principles and methodologies underlying the asymmetric synthesis of C2-substituted morpholines, with a focus on structures like 2-isopropylmorpholine. Contrary to a potential misconception of this compound as a catalyst, its primary significance in modern organic synthesis lies in its role as a valuable chiral building block and a privileged scaffold in medicinal chemistry. This guide will elucidate the organocatalytic mechanisms that enable the stereocontrolled synthesis of such molecules, providing researchers with the foundational knowledge to design and execute these powerful transformations.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. When substituents are introduced onto the morpholine core, particularly at the C2 position, stereochemistry becomes a critical determinant of biological activity. The precise three-dimensional arrangement of atoms can profoundly influence a molecule's interaction with its biological target. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral morpholines is a paramount objective in drug discovery and development.

While a variety of synthetic approaches exist, this guide will focus on the application of asymmetric organocatalysis, a powerful strategy that utilizes small, chiral organic molecules to induce enantioselectivity in chemical reactions. Specifically, we will examine the mechanistic principles that allow for the construction of the chiral C2-substituted morpholine framework.

Core Mechanistic Principles: Enamine and Iminium Catalysis in Morpholine Synthesis

The asymmetric synthesis of C2-functionalized morpholines often relies on the foundational principles of enamine and iminium ion catalysis, typically employing a chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl ether. It is important to note that while morpholine-based enamines can be formed, they are generally less nucleophilic and, therefore, less reactive than their more common pyrrolidine-based counterparts.[1] This is attributed to the electron-withdrawing effect of the ring oxygen and the increased pyramidalization of the nitrogen atom, which reduces the p-character of the nitrogen lone pair.[1]

A prevalent and effective strategy for the synthesis of C2-substituted morpholines involves the enantioselective α-functionalization of an aldehyde, which then undergoes a subsequent cyclization sequence.

The Catalytic Cycle: A Plausible Pathway

The following catalytic cycle illustrates a general and plausible mechanism for the organocatalytic α-chlorination of an aldehyde, a key step in a multi-step, one-pot synthesis of C2-alkylated morpholines.

-

Iminium Ion Formation: The chiral secondary amine catalyst reacts with the starting aldehyde (e.g., isovaleraldehyde, which would lead to a 2-isopropyl substituent) to form a protonated iminium ion. This transformation is crucial as it lowers the LUMO of the carbonyl component, activating it for subsequent reactions.

-

Enamine Formation: A weak base present in the reaction mixture deprotonates the α-carbon of the iminium ion to generate a nucleophilic enamine intermediate. The geometry of this enamine is directed by the stereochemistry of the chiral catalyst.

-

Stereoselective α-Chlorination: The enamine, with its stereochemistry dictated by the chiral catalyst, attacks an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). The chiral environment of the catalyst directs the approach of the electrophile to one face of the enamine, resulting in the formation of an α-chloro iminium ion with high enantioselectivity.

-

Hydrolysis and Catalyst Regeneration: The α-chloro iminium ion is hydrolyzed to release the enantioenriched α-chloro aldehyde and regenerate the chiral secondary amine catalyst, allowing it to re-enter the catalytic cycle.

This enantioenriched α-chloro aldehyde is a versatile intermediate that can be carried forward to construct the morpholine ring.

Visualizing the Catalytic Cycle

Figure 1: A representative catalytic cycle for the asymmetric α-chlorination of an aldehyde, a key step in the synthesis of C2-substituted morpholines.

Experimental Protocol: A General Procedure for the Synthesis of a C2-Substituted Morpholine

The following is a generalized, multi-step, one-pot procedure for the synthesis of an N-protected, C2-alkylated morpholine, based on the principles of organocatalysis. This protocol is intended as a template and may require optimization for specific substrates.

Materials and Reagents

-

Aldehyde (1.0 eq.)

-

Chiral secondary amine catalyst (e.g., (R)- or (S)-diphenylprolinol silyl ether, 0.1 eq.)

-

N-Chlorosuccinimide (NCS, 1.1 eq.)

-

Dichloromethane (DCM)

-

Amino alcohol (e.g., 2-(benzylamino)ethanol, 1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq.)

-

Acetonitrile (MeCN)

Step-by-Step Methodology

-

Asymmetric α-Chlorination:

-

To a solution of the aldehyde in DCM at 0 °C, add the chiral secondary amine catalyst.

-

Stir the mixture for 10 minutes.

-

Add NCS portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir for the time required for complete conversion (monitor by TLC).

-

-

Reductive Amination:

-

To the crude reaction mixture containing the α-chloro aldehyde, add the amino alcohol.

-

Stir for 15 minutes.

-

Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir until the reductive amination is complete (monitor by TLC).

-

-

Intramolecular Cyclization:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in acetonitrile.

-

Add the base (e.g., K₂CO₃).

-

Heat the mixture to reflux and stir until cyclization is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C2-substituted morpholine.

-

Visualizing the Experimental Workflow

Figure 2: A generalized experimental workflow for the one-pot synthesis of a C2-substituted morpholine.

Data Presentation: Expected Outcomes

The success of this synthetic strategy is evaluated based on the chemical yield and the enantiomeric excess (% ee) of the final product. The enantiomeric excess is a measure of the stereoselectivity of the α-chlorination step. The following table provides a representative summary of expected outcomes for the synthesis of various C2-substituted morpholines using this methodology.

| Entry | Aldehyde Precursor | C2-Substituent | Expected Yield (%) | Expected % ee |

| 1 | Isovaleraldehyde | Isopropyl | 45-60 | >90 |

| 2 | Propionaldehyde | Ethyl | 50-65 | >95 |

| 3 | Phenylacetaldehyde | Benzyl | 40-55 | >92 |

| 4 | Cyclohexanecarbaldehyde | Cyclohexyl | 48-62 | >94 |

Note: The expected yields and % ee values are illustrative and can vary depending on the specific substrates, catalyst, and reaction conditions.

The Role of 2-Isopropylmorpholine Hydrochloride

As established, 2-isopropylmorpholine is the product of such an asymmetric synthesis, not the catalyst. In its hydrochloride form, it is an ammonium salt.[2][3] This salt is typically more stable, crystalline, and easier to handle and store than the corresponding free amine. For subsequent synthetic applications where the free 2-isopropylmorpholine is required (for example, as a chiral ligand for a metal catalyst or as a building block in a larger molecule), the free amine can be readily generated by treatment with a base.

Conclusion and Future Outlook

The field of asymmetric organocatalysis has provided powerful and versatile tools for the synthesis of complex chiral molecules, including the medicinally important C2-substituted morpholines. Understanding the fundamental mechanisms of enamine and iminium catalysis is crucial for the rational design of synthetic routes to these valuable compounds. While this compound itself is not a catalyst in this context, it represents a key chiral building block that can be accessed through these advanced catalytic methods. Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope, and the application of these methodologies to the synthesis of novel therapeutic agents.

References

-

Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

-

Cooney, A. (2018). What is the reaction between hydrochloric and amine? Quora. [Link]

-

Reddit User. (2022). What are amine hydrochlorides? Reddit. [Link]

Sources

The Ascendant Therapeutic Potential of 2-Isopropylmorpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Within this privileged scaffold, derivatives bearing a substituent at the 2-position have demonstrated a wide array of biological activities. This technical guide provides an in-depth exploration of the biological activities of 2-isopropylmorpholine derivatives and their close structural analogs. We will dissect their antifungal, anticancer, and neuroprotective potential, grounded in mechanistic insights and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and prospective analysis to fuel further innovation in this promising chemical space.

Introduction: The Morpholine Scaffold and the Significance of 2-Position Substitution

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of FDA-approved drugs. Its popularity stems from its capacity to improve aqueous solubility, metabolic stability, and bioavailability of parent compounds. The nitrogen atom acts as a key basic center, while the oxygen atom can participate in hydrogen bonding, both crucial for molecular recognition at biological targets.

Substitution at the 2-position of the morpholine ring introduces a chiral center, opening avenues for stereospecific interactions with enzymes and receptors. An isopropyl group, with its moderate steric bulk and lipophilicity, can significantly influence the binding affinity and selectivity of the molecule. This guide will delve into the specific biological consequences of incorporating a 2-isopropyl or similar alkyl group onto the morpholine core.

Antifungal Activity: A Case Study of Fenpropimorph

A prominent example of a biologically active 2-alkyl-morpholine is Fenpropimorph, a widely used agricultural fungicide. While not a 2-isopropyl derivative, its mechanism of action provides a foundational understanding of how 2-alkylmorpholines can exert potent antifungal effects.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fenpropimorph disrupts the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells. Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway:

-

Sterol Δ14-reductase (ERG24)

-

Sterol Δ8→Δ7-isomerase (ERG2)

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane. This disrupts membrane fluidity and integrity, ultimately leading to the cessation of fungal growth.

Diagram: Mechanism of Action of Fenpropimorph

Caption: Inhibition of ergosterol biosynthesis by Fenpropimorph.

Structure-Activity Relationship (SAR) Insights

Studies on Fenpropimorph analogs have revealed key structural features influencing antifungal potency. The nature of the N-substituent and the substituents on the morpholine ring play a crucial role in determining the efficacy of these compounds. While specific SAR studies on 2-isopropylmorpholine derivatives in the antifungal context are limited in the public domain, the principles derived from Fenpropimorph research suggest that the size and lipophilicity of the 2-alkyl group are critical for optimal interaction with the target enzymes.

Anticancer Potential: Emerging Evidence

The morpholine scaffold is present in numerous anticancer agents, where it often contributes to improved pharmacokinetic profiles and target engagement. Recent research has highlighted the potential of 2-substituted morpholine derivatives as promising anticancer drug candidates.

Targeting Cancer Cell Proliferation

Several studies have demonstrated the cytotoxic effects of morpholine-containing compounds against various cancer cell lines. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have shown potent activity against the HepG2 human liver cancer cell line, with IC50 values in the low micromolar range.[3][4][5] These compounds were found to induce cell cycle arrest, highlighting their potential as antiproliferative agents.[3]

While these examples do not specifically feature a 2-isopropyl group, they underscore the potential of the 2-morpholino moiety as a pharmacophore in the design of novel anticancer drugs. The introduction of an isopropyl group at the 2-position could further enhance potency and selectivity through specific hydrophobic interactions within the target protein's binding site.

Putative Mechanisms of Action

The anticancer mechanisms of morpholine derivatives are diverse and target-dependent. Some derivatives have been shown to inhibit protein kinases, which are often dysregulated in cancer. The morpholine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes. Other proposed mechanisms include the inhibition of topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[6]

Table 1: Anticancer Activity of Representative Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism | Reference |

| Compound 3d | HepG2 | 8.50 | Cell Cycle Arrest | [3][4][5] |

| Compound 3c | HepG2 | 11.42 | Cell Cycle Arrest | [3][4][5] |

| Compound 3e | HepG2 | 12.76 | Cell Cycle Arrest, Inhibition of Migration | [3][4][5] |

| Compound M5 | MDA-MB-231 | 81.92 µg/mL | Topoisomerase II Inhibition | [6] |

| Compound M2 | MDA-MB-231 | 88.27 µg/mL | Topoisomerase II Inhibition | [6] |

Neuroprotective Applications: A Frontier of Exploration

Neurodegenerative diseases represent a significant unmet medical need, and the development of novel neuroprotective agents is a key research priority. The morpholine scaffold has emerged as a promising starting point for the design of compounds targeting enzymes implicated in these disorders.[7][8]

Modulation of Key Enzymes in Neurodegeneration

Morpholine derivatives have been investigated for their ability to modulate the activity of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[7][8] Inhibition of cholinesterases can increase the levels of the neurotransmitter acetylcholine, a therapeutic strategy for Alzheimer's disease. MAO inhibitors are used in the treatment of Parkinson's disease.

A recent review highlights the potential of morpholine-based compounds in the rational design of anti-neurodegenerative agents.[7] The structure-based design of morpholine-clubbed heterocycles offers a promising avenue for developing potent and selective enzyme inhibitors.

Structure-Activity Relationship for Neuroprotective Effects

For neuroprotective morpholine derivatives, the substitution pattern on both the morpholine ring and the N-substituent is critical for activity and selectivity. For instance, in a series of 4-N-phenylaminoquinoline derivatives containing a morpholine group, the length of the methylene side chain and the substitution on the 4-N-phenyl ring significantly influenced their cholinesterase inhibitory potency.[9] The introduction of a 2-isopropyl group could provide a valuable vector for exploring specific interactions within the active sites of these neurological targets.

Synthesis and Experimental Protocols

The synthesis of 2-substituted morpholine derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a corresponding N-substituted-2-amino alcohol.

General Synthetic Strategy

A representative synthesis of a 2-substituted morpholine is outlined below. This can be adapted for the synthesis of 2-isopropylmorpholine derivatives by starting with the appropriate amino alcohol precursor.

Diagram: General Synthesis of 2-Substituted Morpholines

Caption: A general synthetic workflow for 2-substituted morpholines.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of synthesized 2-isopropylmorpholine derivatives against a cancer cell line.

-

Cell Culture: Culture the desired cancer cell line (e.g., HepG2, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2-isopropylmorpholine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Future Perspectives and Conclusion

The exploration of 2-isopropylmorpholine derivatives as therapeutic agents is a field ripe with opportunity. While the fungicidal properties of the closely related 2-alkyl-morpholines are well-established, the anticancer and neuroprotective potential of this specific subclass is an emerging area of research.

Future research should focus on:

-

Synthesis of diverse libraries: Systematic modification of the N-substituent and other positions on the morpholine ring will be crucial for elucidating detailed SAR.

-

Target identification and validation: Identifying the specific molecular targets of active compounds will be essential for understanding their mechanisms of action.

-

In vivo efficacy studies: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.

References

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3247. [Link]

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of novel substituted morpholine derivatives for anticancer activity. (2024). International Journal of Pharmaceutical Sciences and Research, 15(12), 1000-1010. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). MDPI. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

-